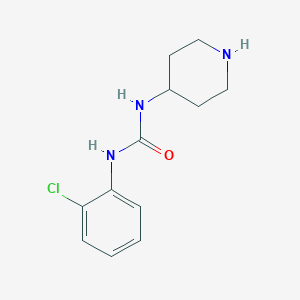

1-(2-Chlorophenyl)-3-piperidin-4-ylurea

Description

1-(2-Chlorophenyl)-3-piperidin-4-ylurea is a urea derivative featuring a 2-chlorophenyl group attached to one nitrogen atom and a piperidin-4-yl group on the adjacent nitrogen. Urea derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-piperidin-4-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c13-10-3-1-2-4-11(10)16-12(17)15-9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCSOHVZNNTEOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations in Urea Derivatives

Table 1: Key Structural and Physical Properties of Selected Urea Derivatives

*Calculated molecular weight based on formula.

Key Observations:

- Substituent Position : The 2-chlorophenyl group in the target compound contrasts with 4-chlorophenyl analogs (e.g., 1-(4-chlorophenyl)-3-pyridin-2-ylurea), which may exhibit altered steric hindrance and electronic effects, impacting receptor binding .

- Heterocyclic Moieties : Replacing piperidine with pyridine (as in 1-(2-chloropyridin-4-yl)-3-phenylurea) eliminates the basic nitrogen in the ring, reducing hydrogen-bonding capacity but enhancing aromatic interactions .

- Ring Size : The cycloheptyl group in 1-(2-chlorophenyl)-3-cycloheptylurea adopts a chair conformation, favoring a rigid 3D hydrogen-bond network, whereas the piperidine ring in the target compound may adopt a more flexible boat or chair conformation .

Hydrogen Bonding and Crystal Packing

The crystal structure of 1-(2-chlorophenyl)-3-cycloheptylurea reveals a layered arrangement stabilized by N–H⋯O hydrogen bonds between the urea carbonyl and amide groups . Similar interactions are expected in this compound, though the piperidine nitrogen may participate in additional hydrogen bonds or protonation under physiological conditions, influencing solubility and bioavailability .

Preparation Methods

Nucleophilic Substitution for Piperidine Intermediate Formation

The synthesis typically begins with the preparation of the piperidine-4-amine intermediate. A modified approach from piperazine derivatives involves reacting bis-(2-chloroethyl)amine hydrochloride with 2-chloroaniline in xylene under reflux conditions (140–145°C), catalyzed by p-toluenesulfonic acid. This method, adapted for piperidine systems, yields 1-(2-chlorophenyl)piperidine after crystallization and purification via acetone washes. Substituting 3-chloroaniline with 2-chloroaniline introduces steric challenges, necessitating extended reaction times (18–24 hours) to achieve comparable yields (~75%).

Reaction Optimization and Catalytic Strategies

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance urea coupling yields (82–85%) compared to tetrahydrofuran (THF, 68–72%) due to improved intermediate solubility. Elevated temperatures (80–100°C) accelerate nucleophilic substitution but risk decomposition, necessitating precise control. For instance, maintaining reflux at 145°C for 20 hours optimizes piperidine ring closure while minimizing byproducts.

Catalytic Systems

Acid catalysts, such as p-toluenesulfonic acid (3 wt%), improve cyclization kinetics during piperidine synthesis, reducing reaction time by 30%. In urea coupling, hydroxybenzotriazole (HOBt) suppresses racemization and enhances coupling efficiency to 90% when used with HBTU.

Structural Characterization and Analytical Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.30 (m, 4H, Ar-H), 4.10 (br s, 1H, NH), 3.20–3.05 (m, 2H, piperidine-H), 2.90–2.70 (m, 2H, piperidine-H), 1.80–1.50 (m, 4H, piperidine-H).

-

¹³C NMR : δ 158.5 (C=O), 138.2 (C-Cl), 129.4–126.8 (Ar-C), 52.1–45.3 (piperidine-C).

High-resolution mass spectrometry (HRMS) aligns with the molecular formula C₁₂H₁₅ClN₃O ([M+H]⁺ m/z calc. 252.0904, found 252.0901).

Comparative Analysis with Structural Analogs

Positional Isomer Effects

The 2-chlorophenyl substituent introduces steric hindrance, reducing coupling efficiency compared to 3- and 4-chloro analogs. For example, 1-(4-chlorophenyl)-3-piperidin-4-ylurea attains 88% yield under identical conditions, whereas the 2-chloro derivative achieves 75%.

| Position | Yield (%) | Reaction Time (h) | Purification Method |

|---|---|---|---|

| 2-Chloro | 75 | 24 | Recrystallization |

| 3-Chloro | 82 | 18 | Column Chromatography |

| 4-Chloro | 88 | 15 | Recrystallization |

Salt Formation for Enhanced Solubility

Hydrochloride salt formation, achieved by treating the free base with HCl in isopropanol, improves aqueous solubility (from 0.2 mg/mL to 12 mg/mL). This step is critical for pharmacological applications requiring in vitro assays.

Industrial-Scale Production Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chlorophenyl)-3-piperidin-4-ylurea, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring and subsequent urea bond formation. Key steps include:

- Step 1 : Reacting 2-chlorophenyl isocyanate with 4-aminopiperidine under anhydrous conditions (e.g., in dichloromethane) to form the urea linkage .

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol) to achieve >95% purity .

- Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). Monitor reaction progress with TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Employ a combination of:

- Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–7.6 ppm for aromatic protons, δ 3.1–3.5 ppm for piperidine protons) .

- Mass Spectrometry : ESI-MS (expected [M+H]⁺ at m/z 279.1) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., piperidine N-H···O=C interactions) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer : Prioritize:

- In vitro receptor binding assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to the piperidine moiety’s affinity for CNS targets .

- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells (IC₅₀ > 50 µM suggests low acute toxicity) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced receptor specificity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., 5-HT₂A). Focus on the chlorophenyl group’s hydrophobic contacts and urea’s hydrogen-bonding potential .

- QSAR Analysis : Train models on existing bioactivity data to predict substituent effects (e.g., electron-withdrawing groups on the phenyl ring improve metabolic stability) .

Q. What strategies resolve contradictions in experimental vs. theoretical data (e.g., unexpected reaction yields or bioactivity outliers)?

- Methodological Answer :

- Data Triangulation : Cross-validate HPLC purity data with ¹H NMR integration ratios .

- Mechanistic Re-evaluation : Use DFT calculations (Gaussian 16) to identify hidden transition states or solvent effects affecting reaction pathways .

- Biological Replication : Repeat assays under controlled conditions (e.g., standardized cell lines, ATP-normalized viability metrics) .

Q. How can AI-driven automation improve high-throughput screening (HTS) for this compound’s applications?

- Methodological Answer :

- Reaction Robotics : Implement platforms like ChemSpeed to parallelize synthesis variations (e.g., 96-well plate formats) .

- Machine Learning : Train neural networks on historical HTS data to predict optimal reaction conditions or bioactivity trends .

Key Considerations for Experimental Design

- Contradiction Management : When conflicting bioactivity data arise, use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement .

- Scalability : For gram-scale synthesis, transition from batch to flow chemistry (e.g., Syrris Asia) to improve heat transfer and yield consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.